molecular formula C17H17NO3S B2857416 Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 328023-50-3

Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2857416
CAS RN: 328023-50-3
M. Wt: 315.39
InChI Key: IEUVDLUPIBCJOJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound with potential applications in various scientific research fields. A study by Adib et al. (2014) describes a method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which could be relevant for the synthesis of similar compounds. This method involves the dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, offering a potential pathway for the synthesis of the specified compound.

Chemical Derivatives and Reactions

The research by Chapman et al. (1971) explores various derivatives of benzo[b]thiophen, including their synthesis and reactions. This research might provide insights into the chemical behavior and potential applications of this compound, as it shares a similar chemical structure.

Dye Synthesis

Sabnis and Rangnekar (1989) conducted a study on the synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes, as detailed in their research (Sabnis & Rangnekar, 1989). This application in dye synthesis could potentially extend to derivatives of this compound, given the structural similarities.

Pharmaceutical Applications

Further research into benzo[b]thiophene derivatives for pharmaceutical applications is demonstrated in a study by Nikolakopoulos et al. (2006), which investigates 2-aminothiophene-3-carboxylates as adenosine A1 receptor allosteric enhancers. This research suggests potential pharmaceutical applications for compounds structurally related to this compound.

properties

IUPAC Name

methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10-6-3-4-7-11(10)15(19)18-16-14(17(20)21-2)12-8-5-9-13(12)22-16/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUVDLUPIBCJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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